3,5-Difluoro-2-iodoaniline

Übersicht

Beschreibung

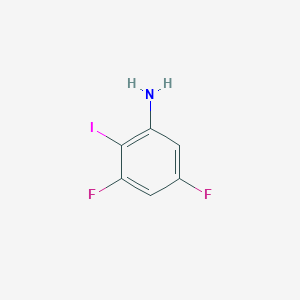

3,5-Difluoro-2-iodoaniline is an organic compound with the molecular formula C6H4F2IN It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination of 3,5-difluoroaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive halogenating agents.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-2-iodoaniline can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and other substituted anilines.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Oxidation and Reduction: Products include nitroanilines and secondary amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

3,5-Difluoro-2-iodoaniline serves as a valuable intermediate in the synthesis of complex organic molecules. The presence of halogen atoms allows for versatile substitution reactions, enabling chemists to modify the compound further to create a wide range of derivatives. This flexibility makes it a crucial building block in organic synthesis pathways.

Polymer Synthesis

The compound can be utilized in the preparation of polymers with unique properties. The specific arrangement of halogens can lead to materials exhibiting enhanced electrical conductivity and thermal stability. This application is particularly relevant in developing advanced materials for electronic devices and coatings.

Medicinal Chemistry

Pharmaceutical Development

this compound is explored as a precursor in the synthesis of pharmaceutical compounds. The incorporation of fluorine is known to improve the bioavailability and metabolic stability of drugs, making this compound significant in drug design. For instance, it has been used in the development of AMPK (AMP-activated protein kinase) activators aimed at treating metabolic disorders like diabetic nephropathy .

Targeting Biological Mechanisms

The unique combination of halogens allows for selective interactions with biological targets. Research indicates that compounds containing iodine can enhance binding affinity to certain receptors or enzymes, potentially leading to more effective therapeutic agents .

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2,6-difluoroaniline | Lacks iodine atom | Similar structure but different halogen arrangement |

| 2,6-Difluoro-4-iodoaniline | Lacks bromine atom | Retains iodine but lacks bromine |

| 4-Bromo-2-iodoaniline | Lacks fluorine atoms | Contains both bromine and iodine without fluorine |

This table illustrates how this compound compares with structurally similar compounds, highlighting its unique combination of halogens which enhances its utility in organic synthesis.

Case Study: Synthesis of AMPK Activators

In a detailed study on the synthesis of AMPK activators for diabetic nephropathy treatment, researchers utilized this compound as a key intermediate. The study emphasized optimizing reaction conditions for high yield and purity while maintaining safety protocols during large-scale production . The results demonstrated that varying halogenation sequences could lead to different pharmacological profiles for the resulting compounds.

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-2-iodoaniline depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Difluoroaniline: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

2-Iodoaniline: Lacks the fluorine atoms, which can affect its reactivity and stability.

3,5-Difluoro-4-iodoaniline: Similar structure but with the iodine atom at a different position, leading to different reactivity patterns.

Uniqueness

3,5-Difluoro-2-iodoaniline is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents provides a unique set of chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Biologische Aktivität

3,5-Difluoro-2-iodoaniline is a halogenated aniline compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

This compound can be synthesized through electrophilic iodination of 3,5-difluoroaniline. The reaction conditions typically involve mild conditions to avoid excessive substitution and to maximize yield. The resulting compound has a molecular formula of C7H5F2I and is characterized by its low melting point and solid-state properties .

Anticancer Potential

Research indicates that halogenated anilines, including this compound, may exhibit anticancer properties. A study evaluating various derivatives found that compounds with similar structures showed significant cytotoxic effects against cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from approximately 114 to 148 μM after 48 hours of exposure, suggesting moderate activity against these cancer types .

Table 1: IC50 Values of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | A549 | 116.26 |

| Compound 2 | HeLa | 140.60 |

Nephrotoxic Effects

In vitro studies have investigated the nephrotoxic effects of 3,5-difluoroaniline using renal cortical slices from Fischer 344 rats. These studies revealed that the compound could induce cytotoxicity in renal tissues, highlighting the importance of evaluating its safety profile in further pharmacological studies .

Structure-Activity Relationship (SAR)

The biological activity of halogenated anilines is often influenced by the positions and types of substituents on the aromatic ring. In the case of this compound, the presence of both fluorine and iodine atoms has been shown to enhance metabolic stability while retaining or enhancing biological activity. Studies have indicated that modifications in halide substitutions can significantly affect the antagonistic activities against specific receptors like P2X3R, which are implicated in pain pathways .

Table 2: Summary of Substituent Effects on Biological Activity

| Substituent | Biological Activity | Notes |

|---|---|---|

| Fluorine | Moderate Anticancer | Enhances metabolic stability |

| Iodine | Increased Toxicity | May contribute to nephrotoxicity |

| Additional Halides | Variable Effects | Depends on specific receptor interactions |

In Vivo Studies

In vivo experiments involving xenograft models have demonstrated the potential of halogenated anilines in cancer therapy. Mice implanted with A549-luc cells showed varying tumor growth responses when treated with different derivatives of anilines. These studies are crucial for understanding the therapeutic efficacy and potential side effects in a living organism .

Toxicological Assessments

Toxicological studies are essential for evaluating the safety profile of compounds like this compound. Initial assessments indicate that while some derivatives exhibit promising anticancer activity, they may also pose risks for toxicity in renal tissues or other organ systems .

Eigenschaften

IUPAC Name |

3,5-difluoro-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWMLSAYIKCLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)I)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.